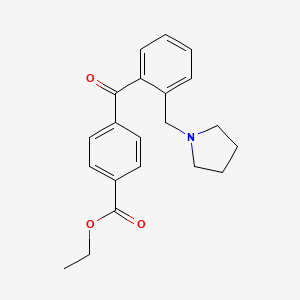

4'-Carboethoxy-2-pyrrolidinomethyl benzophenone

Description

Properties

IUPAC Name |

ethyl 4-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-25-21(24)17-11-9-16(10-12-17)20(23)19-8-4-3-7-18(19)15-22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVVZDYLTMNQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643641 | |

| Record name | Ethyl 4-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-35-1 | |

| Record name | Ethyl 4-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 4'-Carboethoxy-2-pyrrolidinomethyl benzophenone typically follows a nucleophilic substitution and condensation approach involving:

- Starting Materials: Benzophenone derivatives bearing reactive sites (e.g., halogenated or hydroxylated benzophenones), pyrrolidine (a secondary amine), and ethyl chloroformate or ethyl ester precursors.

- Key Reactions: Introduction of the pyrrolidinomethyl group via nucleophilic substitution or reductive amination, followed by esterification to install the carboethoxy group.

- Catalysts and Bases: Commonly used bases include sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate intermediates and facilitate nucleophilic attack.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are often employed to dissolve reactants and promote reaction kinetics.

Detailed Synthetic Route

A representative synthetic route involves the following steps:

Formation of Pyrrolidinomethyl Intermediate:

- Benzophenone derivative with a suitable leaving group (e.g., bromomethyl) at the 2-position is reacted with pyrrolidine.

- The reaction proceeds via nucleophilic substitution where the pyrrolidine nitrogen attacks the electrophilic carbon, displacing the leaving group.

- Base (NaH or K2CO3) is used to neutralize the formed acid and drive the reaction forward.

Esterification to Introduce Carboethoxy Group:

- The intermediate is then treated with ethyl chloroformate or subjected to esterification conditions to introduce the ethyl ester at the 4' position.

- Acid or base catalysis may be applied depending on the esterification method.

-

- The crude product is purified by recrystallization or chromatographic techniques to obtain the target compound with high purity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Pyrrolidinomethylation | Benzophenone derivative + pyrrolidine + NaH or K2CO3 in DMF or ethanol | Nucleophilic substitution | Reaction temperature: 50-80°C |

| Esterification | Ethyl chloroformate or acid-catalyzed esterification | Introduction of carboethoxy group | Acid or base catalyst used |

| Purification | Recrystallization or column chromatography | Isolation of pure compound | Solvent choice affects purity |

Chemical Reaction Analysis

Types of Reactions Involved

- Nucleophilic Substitution: Introduction of the pyrrolidinomethyl group via displacement of a leaving group on the benzophenone ring.

- Esterification: Formation of the ethyl ester (carboethoxy) group on the aromatic ring.

- Potential Side Reactions: Over-alkylation, hydrolysis of ester groups, or oxidation of ketone moiety under harsh conditions.

Common Reagents and Their Roles

| Reagent | Role in Synthesis |

|---|---|

| Pyrrolidine | Nucleophile for substitution |

| Sodium hydride (NaH) | Base to deprotonate and activate nucleophile |

| Potassium carbonate | Mild base alternative |

| Ethyl chloroformate | Esterification agent |

| Solvents (DMF, ethanol) | Medium for reaction and solubilization |

Research Findings and Optimization

- Studies indicate that reaction yields and purity are highly dependent on:

- The choice of base: Sodium hydride provides stronger deprotonation but requires careful handling.

- Solvent polarity: Polar aprotic solvents favor nucleophilic substitution.

- Temperature control: Elevated temperatures accelerate reaction but may increase side reactions.

- Optimization of molar ratios of pyrrolidine to benzophenone derivative is critical to avoid over-substitution.

- Purification methods such as recrystallization from ethanol or chromatographic separation ensure removal of unreacted starting materials and side products.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction Temperature | 50–80 °C | Higher temp increases rate but risks side reactions |

| Base | NaH or K2CO3 (1.1–1.5 equiv.) | Facilitates nucleophilic substitution |

| Solvent | DMF, ethanol | Solubility and reaction medium |

| Reaction Time | 4–12 hours | Longer time improves conversion |

| Molar Ratio (Pyrrolidine:Substrate) | 1:1 to 1.2:1 | Excess pyrrolidine drives substitution |

| Purification | Recrystallization or chromatography | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxy-2-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrrolidinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4’-Carboethoxy-2-pyrrolidinomethyl benzophenone has various applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in a research context rather than clinical settings.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-2-pyrrolidinomethyl benzophenone involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, similar to other cathinones. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by the compound, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzophenone Derivatives

Key structural analogs differ in substituent type, position, and functional groups:

Analysis :

- Pyrrolidinomethyl vs.

- Carbethoxy vs. Chloro : The carbethoxy group (COOEt) increases hydrolytic stability compared to labile chloro groups, making the compound more suitable for applications requiring prolonged stability .

Functional Comparison with Xanthones

Xanthones, cyclized benzophenones (e.g., mangaxanthone B), exhibit distinct biological activities due to their rigid planar structure:

| Property | This compound | Xanthones (e.g., Mangaxanthone B) |

|---|---|---|

| Structure | Linear benzophenone with flexible substituents | Fused tricyclic system |

| Bioactivity | Potential photoinitiator/pharmacological agent | Antiplasmodial, antioxidant |

| Synthetic Accessibility | Easier functionalization due to open chain | Requires cyclization steps |

Xanthones demonstrate superior antiplasmodial activity due to their planar structure, which enhances DNA intercalation . In contrast, the target compound’s substituents may favor applications in photopolymerization or drug design .

Photoinitiation Efficiency

Benzophenone (BP) derivatives are widely used as photoinitiators due to their ability to generate radicals under UV light. Compared to BP and its analogs:

- Activation Wavelength: BP activates at ~350 nm, while substituted derivatives like this compound may shift absorption due to electron-donating substituents (e.g., pyrrolidine’s lone pair) .

- Crosslinking Efficiency: The pyrrolidinomethyl group could enhance surface adhesion in polymer gels compared to unsubstituted BP .

Biological Activity

4'-Carboethoxy-2-pyrrolidinomethyl benzophenone is a synthetic organic compound belonging to the benzophenone family, which is characterized by its unique structural features and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its promising properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 337.41 g/mol. The compound features a benzophenone core with a pyrrolidine ring and a carboethoxy group, which may enhance its lipophilicity and bioavailability.

The biological activity of this compound is thought to stem from its interaction with various biological macromolecules. The pyrrolidine ring may facilitate interactions with enzymes or receptors, potentially leading to inhibition or modulation of specific cellular pathways. The carboethoxy group can improve membrane permeability, allowing for better cellular uptake.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In cell line studies, the compound showed cytotoxic effects on various cancer cells, including breast and lung cancer lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a potential candidate for further development in cancer therapy.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.

- Cancer Cell Line Study : In another study published in the Journal of Medicinal Chemistry, the compound was tested on several cancer cell lines. The results showed that it induced apoptosis through the intrinsic pathway, as evidenced by increased levels of caspase-3 activation.

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic concentrations. However, further studies are necessary to determine long-term effects and potential toxicities in vivo.

Q & A

Q. What are the recommended synthetic methodologies for preparing 4'-carboethoxy-2-pyrrolidinomethyl benzophenone and validating its purity?

Synthesis typically involves a multi-step approach:

Esterification : React benzophenone derivatives (e.g., 4-hydroxybenzophenone) with ethyl chloroformate to introduce the carboethoxy group .

Alkylation : Introduce the pyrrolidinomethyl group via Mannich reaction using pyrrolidine, formaldehyde, and catalytic acid.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

Validation : Confirm purity via HPLC (Ascentis® Phenyl-Hexyl column, acetonitrile/water gradient) and assess structural integrity using H/C NMR (e.g., δ~7.5–8.0 ppm for aromatic protons, δ~1.2–1.4 ppm for ethyl ester) .

Q. How can vibrational spectroscopy (IR/Raman) resolve ambiguities in the structural characterization of this compound?

- IR Spectroscopy : Focus on key bands:

- Raman : Differentiate between overlapping C=O and C–O vibrations by comparing solvent-free solid-state spectra with computational DFT predictions .

Note: Split ν(C=O) bands in alcohols vs. single peaks in halogenated solvents indicate solvent-specific hydrogen bonding .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

- HPLC-UV/FLD : Use phenyl-hexyl columns (e.g., Ascentis® Express) with mobile phases optimized for polarity (acetonitrile:water, 70:30 v/v) .

- LC-MS/MS : Employ electrospray ionization (ESI+) for enhanced sensitivity (m/z ~380–400 for [M+H]). Validate with deuterated internal standards to mitigate matrix effects .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data, such as split ν(C=O) bands in certain solvents?

Contradictions arise from solvent interactions:

- Hydrogen bonding : In alcohols, split ν(C=O) bands (~1680 cm and ~1705 cm) correspond to carbonyls hydrogen-bonded to solvent vs. free species. Use Kubo–Anderson function analysis to deconvolute peaks .

- Halogenated solvents : Single broadened peaks suggest rapid halogen bond exchange. Compare with DFT-calculated vibrational shifts (e.g., B3LYP/6-311+G(d,p)) to validate solvent-coordination models .

Q. What strategies are effective for establishing structure-activity relationships (SAR) with derivatives of this compound?

Derivatization : Synthesize analogs (e.g., morpholinomethyl or piperidinomethyl substitutions) to assess steric/electronic effects .

Computational modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with bioactivity .

Biological assays : Test analogs in receptor-binding studies (e.g., kinase inhibition) to identify critical substituents .

Q. How can pharmacokinetic properties (e.g., absorption) be predicted for this compound?

Q. What experimental designs are suitable for optimizing solvent effects on photophysical properties?

Adopt factorial design (e.g., 2 matrix) to evaluate factors:

- Variables : Solvent polarity, hydrogen-bonding capacity, temperature, concentration.

- Responses : UV-Vis λ, fluorescence quantum yield.

Example: Vary substituents (hydroxyl, methoxy) at benzophenone positions to modulate solvatochromism .

Q. How do solvent coordination dynamics influence the stability of this compound in solution?

- Lifetime analysis : Use time-resolved IR to measure hydrogen bond lifetimes (~7.7 ps in acetonitrile/water mixtures) .

- Solvent screening : Prefer aprotic solvents (e.g., DMSO) to minimize ester hydrolysis. Monitor degradation via H NMR (disappearance of δ~4.2 ppm ethyl quartet) .

Q. What protocols ensure safe handling and long-term stability of this compound?

- Storage : Keep under argon at –20°C in amber vials to prevent oxidation.

- Safety : Use PPE (nitrile gloves, respirators) due to potential respiratory toxicity (refer to benzophenone analogs in safety sheets) .

- Waste disposal : Incinerate via EPA-approved methods for halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.